Methylene-Linker Conformational Flexibility vs. Direct Amide Rigidity
The target compound possesses a methylene spacer (–CH₂–) between the thiazole core and the benzamide carbonyl, whereas the direct amide analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-01-3) lacks this spacer, resulting in a conformationally restricted planar system . In the FabH inhibitor series, compounds built on 4-(4-bromophenyl)thiazol-2-amine (which retains the direct amide linkage) exhibited FabH IC₅₀ values ranging from 5.8 μM to 48.1 μM and MIC values from 1.56 μg·mL⁻¹ to 100 μg·mL⁻¹ across Gram-positive and Gram-negative strains [1]. The additional rotational freedom conferred by the methylene linker in the target compound allows the benzamide phenyl ring to explore a wider conformational space within the FabH active site (PDB 3IL9), as evidenced by docking studies of structurally related flexible-linker thiazole derivatives that achieve deeper pocket penetration and improved hydrophobic contacts [2].
| Evidence Dimension | Conformational flexibility (number of rotatable bonds between thiazole and benzamide) |
|---|---|
| Target Compound Data | Rotatable bonds: 5 (methylene spacer provides free rotation around N–CH₂ and CH₂–thiazole bonds) |
| Comparator Or Baseline | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide: rotatable bonds: 4 (direct amide bond imposes partial double-bond character and planarity) |
| Quantified Difference | One additional rotatable bond; estimated increase in conformational entropy of ~1.4–2.1 kJ·mol⁻¹ at 298 K (class-level estimate for freely rotating C–N bond) |
| Conditions | In silico conformational sampling; FabH docking (PDB 3IL9) from published thiazole–amide SAR studies [1][2] |
Why This Matters
Increased conformational flexibility can translate into distinct binding poses and potentially improved FabH inhibitory potency, making the target compound a structurally non-redundant tool for SAR exploration.
- [1] Li, J.R., et al. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. Eur. J. Med. Chem. 75, 438–447 (2014). View Source
- [2] BRENDA Enzyme Database. EC 2.3.1.180 – 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide fitting into E. coli FabH active site (PDB 3IL9). https://www.brenda-enzymes.info (accessed 2024). View Source
